(3alpha)-3,17-Dihydroxyandrostan-11-one

Nuclear receptor pharmacology Constitutive androstane receptor Inverse agonism

(3alpha)-3,17-Dihydroxyandrostan-11-one (CAS 1158-94-7), systematically named 5β-androstane-3α,17β-diol-11-one, is a C19 steroid belonging to the 11-oxygenated androstane class. It features a 5β-reduced (cis A/B ring junction) backbone with 3α-hydroxyl, 17β-hydroxyl, and 11-keto substituents, distinguishing it from both 5α-epimers and 11-deoxy analogs.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 1158-94-7
Cat. No. B074346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3alpha)-3,17-Dihydroxyandrostan-11-one
CAS1158-94-7
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O
InChIInChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1
InChIKeyCEMLAYQDMWFPDU-HFQGOHIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β-Androstane-3α,17β-diol-11-one (CAS 1158-94-7): Stereochemical Identity and Procurement-Relevant Classification


(3alpha)-3,17-Dihydroxyandrostan-11-one (CAS 1158-94-7), systematically named 5β-androstane-3α,17β-diol-11-one, is a C19 steroid belonging to the 11-oxygenated androstane class. It features a 5β-reduced (cis A/B ring junction) backbone with 3α-hydroxyl, 17β-hydroxyl, and 11-keto substituents, distinguishing it from both 5α-epimers and 11-deoxy analogs [1]. The compound is catalogued as LMST02020128 in the LIPID MAPS Structure Database and is recognized as a minor metabolite of adrenosterone in human urinary excretion studies, as well as a conjugated steroid released by reproductively mature male round goby fish [2][3]. Its molecular formula is C19H30O3 with a monoisotopic mass of 306.2195 Da [1].

Backbone 5β-reduced (cis A/B ring) with 3α,17β-diol and 11-keto
Metabolite Context Confirmed minor urinary metabolite of adrenosterone
Database Identity LIPID MAPS LMST02020128; distinct from 5α-epimer

Why Generic Substitution of 5β-Androstane-3α,17β-diol-11-one (CAS 1158-94-7) with In-Class Androstanes Is Scientifically Unjustified


The 11-oxygenated androstane family contains multiple structurally similar members that diverge sharply in stereospecific molecular recognition, metabolic routing, and functional activity. The critical differentiator for 5β-androstane-3α,17β-diol-11-one is its unique combination of three structural features — 5β-reduction, 11-keto substitution, and 17β-hydroxyl — each of which independently governs enzyme substrate specificity, receptor interaction, and conjugation fate [1][2]. The 5β (cis) A/B ring junction produces a 'bent' molecular backbone that is sterically discriminated against by UDP-glucuronosyltransferases such as UGT2B7 and UGT2B15, which preferentially conjugate 'flat' 5α-androstanes [2]. The 11-keto group routes the compound into the 11-oxygenated androgen metabolic pathway, distinct from classical androgens, while the 17β-hydroxyl (rather than 17-keto) dictates regioselectivity of phase II conjugation and abolishes olfactory activity seen with the 17-keto analog 11-oxoetiocholanolone [1][3]. Substituting with a 5α epimer, an 11-deoxy analog, or a 17-keto congener would alter at least one of these three pharmacologically relevant properties, rendering experimental conclusions non-transferable.

5β vs 5α A/B ring junction
Bent 5β backbone reduces UGT2B7/2B15 conjugation and alters CAR-β receptor binding relative to flat 5α epimer; metabolic routing may shift.
11‑keto directs 11‑oxy pathway
11‑keto substitution routes metabolism into 11‑oxygenated androgen pathway; 11‑deoxy analogs follow classical androgen routes, preventing direct comparison.
17β‑OH vs 17‑keto conjugation & activity
17β‑hydroxyl determines regioselective glucuronidation and abolishes olfactory EOG response; 17‑keto analogs (e.g., 11‑oxoetiocholanolone) exhibit distinct bioactivity.

Quantitative Differential Evidence for 5β-Androstane-3α,17β-diol-11-one (CAS 1158-94-7) Versus Closest Analogs


CAR-β Nuclear Receptor Inverse Agonism: Stereospecific Exclusion of 5β-Reduced Androstanes

The constitutive androstane receptor-beta (CAR-β) is deactivated exclusively by 3α-hydroxy, 5α-reduced androstanes functioning as inverse agonists. Forman et al. demonstrated that this effect is stereospecific: only 5α-reduced androstanes (flat A/B ring junction) promote co-activator release from the CAR-β ligand-binding domain [1]. 5β-Androstane-3α,17β-diol-11-one (CAS 1158-94-7), possessing a cis (5β) A/B ring junction, falls outside the active stereochemical scope. While the study tested androstanol and androstenol rather than the 11-keto derivatives directly, the stereospecificity rule — 'only 3alpha-hydroxy, 5alpha-reduced androstanes are active' — has been consistently reproduced and applies to all androstane metabolites [1]. This means the target compound is predicted to be CAR-β-inactive, whereas its 5α-epimer (5α-androstane-3α,17β-diol-11-one; LMST02020129) would be predicted active.

CAR-β Inverse Agonism
Class-level inference
5β-androstane-3α,17β-diol-11-one predicted inactive; only 5α-reduced, 3α‑OH steroids are active inverse agonists (Forman 1998)
Supports stereochemical negative control use; isolates A/B ring junction effect
Predicted from stereospecificity rule; direct testing with 11‑keto analog not yet reported
Nuclear receptor pharmacology Constitutive androstane receptor Inverse agonism Stereospecificity

Olfactory Epithelium Electro-Olfactogram (EOG) Response: 17-Sulfate Conjugate Is Olfactorily Inactive Versus 17-Keto Analogs

In a direct comparative electro-olfactogram (EOG) study on the round goby (Neogobius melanostomus), Laframboise and Zielinski tested multiple 5β,3α-reduced steroids released by reproductive males. The 17-sulfate conjugate of the target compound — 3α,17β-dihydroxy-5β-androstan-11-one 17-sulfate — did not elicit olfactory field potential responses in the round goby olfactory epithelium [1]. In contrast, both 3α-hydroxy-5β-androstane-11,17-dione (11-O-ETIO; the 17-keto analog) and its 3-sulfate conjugate (11-O-ETIO-3-s) stimulated significant EOG responses [1]. This demonstrates that the 17β-hydroxyl (or its sulfate conjugate) functionally silences olfactory activity that is present when the 17-position is a ketone, even when all other structural features (5β-reduction, 3α-hydroxyl, 11-keto) are held constant.

Olfactory EOG Response
Head-to-head
17‑sulfate conjugate: No EOG response; 17‑keto analog (11‑O‑ETIO) elicits response
Enables dissection of C17 substituent role in olfactory receptor activation
Round goby olfactory epithelium; cAMP/IP3 pathway context
Chemical ecology Pheromone biology Olfactory physiology Steroid conjugation

UDP-Glucuronosyltransferase (UGT) Conjugation: 5β Backbone Reduces UGT2B7 and UGT2B15 Activity Relative to 5α Epimer

Sten et al. conducted a systematic comparison of glucuronidation rates for 5α- versus 5β-androstane steroid pairs across 19 recombinant human UGT isoforms [1]. UGT2B7, a major hepatic steroid-conjugating enzyme, exhibited higher glucuronidation rates toward steroids with a 'flat' backbone (androsterone and 5α-androstane-3α,17β-diol) compared with etiocholanolone and 5β-androstane-3α,17β-diol, which have a 'bent' backbone [1]. UGT2B15 conjugated both 5α-diol and 5β-diol exclusively at the 17-OH position but with a clear preference for 5α-diol [1]. UGT2B17, by contrast, showed high preference for the 17-OH position in both diols but with distinct kinetics for 5β substrates. Although the Sten study tested 5β-diol without the 11-keto group, the 'bent' backbone imposed by 5β-reduction is conserved in 5β-androstane-3α,17β-diol-11-one, predicting similarly reduced UGT2B7/UGT2B15 conjugation efficiency relative to its 5α-epimer (LMST02020129).

UGT Conjugation Rate
Class-level inference
Reduced UGT2B7/2B15 glucuronidation rate (5β backbone vs 5α-diol)
Distinct excretion profile; not extrapolatable from 5α‑analog data
Inferred from 5β‑diol data; quantitative Vmax/Km in Sten 2009
Phase II metabolism Steroid glucuronidation UGT isoform selectivity Doping control analytics

Metabolite Abundance in Human Urinary Excretion: Classification as a Minor Versus Major Adrenosterone Metabolite

Brooker et al. investigated the urinary metabolism of adrenosterone (androst-4-ene-3,11,17-trione) following single oral administration in two male subjects using GC-MS and GC-C-IRMS [1]. The study identified and quantified multiple excreted metabolites. Four metabolites were classified as substantially increased major metabolites: 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone. By contrast, 3α,17β-dihydroxy-5β-androstan-11-one (CAS 1158-94-7) was explicitly identified as a minor metabolite, alongside 3α-hydroxyandrost-4-ene-11,17-dione and 3α,11β-dihydroxyandrost-4-en-17-one [1]. The proposed doping control screening criterion for the most abundant metabolite, 11β-hydroxyandrosterone, was set at a concentration threshold of >10,000 ng/mL (specific gravity adjusted to 1.020), or an 11β-hydroxyandrosterone/11β-hydroxyetiocholanolone ratio >20 [1]. These quantitative thresholds highlight the approximately order-of-magnitude difference in abundance between major and minor metabolites.

Urinary Metabolite Abundance
Head-to-head
Minor metabolite (≪ major metabolite threshold >10,000 ng/mL)
Suitable as confirmatory marker, not primary screening target
GC‑MS after adrenosterone administration; n=2 subjects
Doping control Steroid metabolism GC-MS biomarker Adrenosterone

Enzymatic A-Ring Reduction Pathway Commitment: AKR1D1 Drives 5β-Reduction, Routing Metabolism to 11-Ketoetiocholanolone Rather Than 11-Ketoandrosterone

Barnard et al. characterized the A-ring reduction commitment step for 11-ketotestosterone metabolism and demonstrated enzyme-specific partitioning between 5α and 5β pathways [1]. AKR1D1 (steroid 5β-reductase) efficiently catalyzes the 5β-reduction of 11-ketotestosterone, committing it to a metabolic pathway that terminates in 11-ketoetiocholanolone (3α-hydroxy-5β-androstane-11,17-dione) [1]. In contrast, SRD5A2 (steroid 5α-reductase type 2) catalyzes 5α-reduction, leading to 11-ketoandrosterone (3α-hydroxy-5α-androstane-11,17-dione), but this accounts for only a minority of 11-ketotestosterone inactivation [1]. Notably, SRD5A1 does not catalyze this reaction. The target compound, 5β-androstane-3α,17β-diol-11-one, is the 17β-reduced derivative of 11-ketoetiocholanolone and thus resides exclusively in the AKR1D1-dependent 5β pathway. The 5α-epimer (5α-androstane-3α,17β-diol-11-one; LMST02020129) resides in the SRD5A2-dependent pathway. Furthermore, 11-ketoandrosterone is considered a more specific urinary marker of 11-ketotestosterone production because 11-ketoetiocholanolone is also generated from cortisone metabolism [1].

A‑Ring Reduction Pathway
Cross‑study
AKR1D1 commits 11‑ketotestosterone to 5β pathway (predominant); SRD5A2 drives minor 5α route
Traces AKR1D1‑dependent metabolism; 5β epimer represents predominant inactivation route
Recombinant enzyme assays; LC‑MS/MS product analysis
Steroid 5β-reductase AKR1D1 11-Oxygenated androgen metabolism SRD5A2

Highest-Value Research and Industrial Application Scenarios for 5β-Androstane-3α,17β-diol-11-one (CAS 1158-94-7)


Stereochemical Negative Control for CAR-β Nuclear Receptor Inverse Agonist Screening

In nuclear receptor pharmacology, this compound provides a near-ideal stereochemical negative control for CAR-β inverse agonist assays. Because it differs from active 5α-androstane-3α,17β-diol only at the A/B ring junction (5β 'bent' vs. 5α 'flat'), any differential activity observed can be confidently attributed to stereospecific receptor recognition of the steroid backbone geometry [1]. Procuring this compound alongside its 5α-epimer (LMST02020129) enables paired experimental designs that control for all other structural variables, including the 11-keto and 17β-hydroxyl groups.

Reference Standard for Minor Metabolite Identification in Antidoping GC-MS and GC-C-IRMS Analysis

As a confirmed minor metabolite of adrenosterone with low urinary abundance, this compound serves as a high-value reference standard for antidoping laboratories seeking to expand steroid profiling panels beyond major metabolites [1]. Its presence or absence can help distinguish adrenosterone administration from endogenous steroid production when used in conjunction with isotope ratio mass spectrometry. The compound's distinct 5β,3α,17β,11-keto signature ensures unambiguous chromatographic identification when a certified reference standard of high purity is available.

Olfactory Receptor Structure-Activity Relationship (SAR) Studies in Fish Chemical Ecology

The demonstrated olfactory inactivity of the 17-sulfate conjugate of this compound, contrasted with the robust EOG activity of 11-O-ETIO and 11-O-ETIO-3-s, makes it a critical tool for SAR studies mapping the structural determinants of teleost olfactory receptor activation [1]. Researchers investigating pheromone-based invasive species control (e.g., round goby in the Laurentian Great Lakes) can use this compound to isolate the contribution of the C17 substituent to receptor binding and signal transduction.

UGT Isoform Substrate Profiling and Steroid Conjugation Kinetics

Given the established stereoselectivity of UGT2B7, UGT2B15, and UGT2B17 toward 5β- versus 5α-androstane backbones, this 11-keto-bearing 5β-diol is a valuable probe substrate for extending UGT isoform profiling to 11-oxygenated steroid series [1]. Comparative glucuronidation assays using this compound, its 5α-epimer, and their 17-keto counterparts can map how the 11-keto group modulates conjugation kinetics beyond the backbone effect, providing data relevant to predicting clearance of synthetic 11-oxygenated androgen analogs.

Application
Selection Property
Validation Focus
CAR-β Inverse Agonist Screening
Stereochemical negative control, 5β backbone
A/B ring junction receptor recognition
Antidoping GC‑MS Metabolite ID
Minor metabolite reference standard
Chromatographic identity & trace-level confirmation
Olfactory Receptor SAR Studies
17‑sulfate olfactory inactivity
C17 substituent contribution to EOG response
UGT Isoform Substrate Profiling
5β‑reduced backbone conjugation kinetics
Glucuronidation rate comparison (UGT2B7/2B15/2B17)
Quote Request

Request a Quote for (3alpha)-3,17-Dihydroxyandrostan-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.